molecular formula C9H12BrNO2 B13552449 4-Bromo-3,5-dimethoxybenzylamine

4-Bromo-3,5-dimethoxybenzylamine

Cat. No.: B13552449
M. Wt: 246.10 g/mol
InChI Key: YIQBRFQPOZGCBV-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxybenzylamine is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of benzylamine, featuring bromine and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethoxybenzylamine typically involves the bromination of 3,5-dimethoxybenzylamine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethoxybenzylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3,5-dimethoxybenzylamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-3,5-dimethoxybenzaldehyde or 4-Bromo-3,5-dimethoxybenzoic acid.

    Reduction: 3,5-Dimethoxybenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3,5-dimethoxybenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzylamine: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    4-Bromo-2,5-dimethoxybenzylamine: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.

    3,4-Dimethoxybenzylamine: Another related compound with methoxy groups in different positions.

Uniqueness

4-Bromo-3,5-dimethoxybenzylamine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications.

Biological Activity

4-Bromo-3,5-dimethoxybenzylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups on a benzene ring, contributing to its reactivity and biological activity. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, with a molecular weight of approximately 230.11 g/mol. The presence of these functional groups enhances its potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways. For instance, it has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and potentially affecting mood and cognition .

Biological Activity Overview

The compound has demonstrated various biological activities in preclinical studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways.
  • Neurochemical Effects : Given its structural similarities to psychoactive compounds, it has been investigated for potential neurochemical effects, including interactions with serotonin receptors .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various substituted benzylamines, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism was linked to membrane disruption and interference with metabolic functions.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it significantly reduced the viability of human breast cancer cells (MCF-7) in vitro. The study utilized cell viability assays (MTT assay) and flow cytometry to assess apoptosis induction, demonstrating that treatment with the compound led to a dose-dependent increase in apoptotic cells.

Research Findings

Biological ActivityMechanismReferences
AntimicrobialMembrane disruption
AnticancerApoptosis induction
NeurochemicalSerotonin receptor interaction

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(4-bromo-3,5-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,5,11H2,1-2H3

InChI Key

YIQBRFQPOZGCBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CN

Origin of Product

United States

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